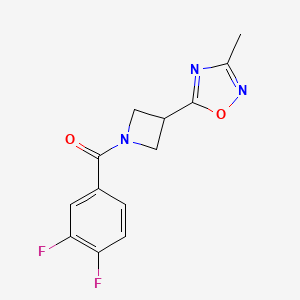

(3,4-Difluorophenyl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Beschreibung

The compound “(3,4-Difluorophenyl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone” features a 3,4-difluorophenyl group linked via a methanone bridge to a 3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine core. Key structural elements include:

- Azetidine: A strained 4-membered nitrogen-containing ring, which confers conformational rigidity compared to larger heterocycles.

- 3,4-Difluorophenyl: Electron-withdrawing fluorine substituents that enhance lipophilicity and influence electronic interactions with biological targets.

Eigenschaften

IUPAC Name |

(3,4-difluorophenyl)-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F2N3O2/c1-7-16-12(20-17-7)9-5-18(6-9)13(19)8-2-3-10(14)11(15)4-8/h2-4,9H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPRDOZFPSFYDBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2CN(C2)C(=O)C3=CC(=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclization of Acylthiosemicarbazides

Acylthiosemicarbazides, derived from thiosemicarbazide and carboxylic acids, undergo cyclization in the presence of phosphoryl chloride (POCl₃) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) to yield 2-amino-1,3,4-oxadiazoles. For the 3-methyl variant, propionic acid derivatives are employed:

$$

\text{R-C(=O)-NH-NH-C(=S)-NH}2 \xrightarrow{\text{POCl}3} \text{R-C(=N)-N-C(=O)-CH}_3 + \text{byproducts}

$$

Reaction conditions (80–100°C, 4–6 h) achieve yields up to 92%.

Oxidative Annulation with Palladium Catalysis

Palladium-catalyzed oxidative annulation of hydrazides with isocyanides offers a metal-mediated pathway. For example, toluene under oxygen atmosphere with Pd(OAc)₂ catalyzes the formation of 3-methyl-1,2,4-oxadiazoles at 110°C:

$$

\text{R-NH-NH}2 + \text{R'-NC} \xrightarrow{\text{Pd(OAc)}2, \text{O}2} \text{R-N-C(=O)-N-R'} + \text{H}2\text{O}

$$

This method minimizes side reactions and enhances regioselectivity.

Azetidine Ring Construction

The azetidine scaffold is synthesized via [2+2] cycloaddition or ring-closing alkylation.

[2+2] Cycloaddition of Imines and Ketenes

Staudinger reactions between imines and ketenes form β-lactams, which are hydrogenated to azetidines. For example:

$$

\text{Ph-N=CH}2 + \text{CH}2=C=O \rightarrow \text{Ph-N-C(=O)-CH}2 \xrightarrow{\text{H}2/\text{Pd}} \text{Azetidine}

$$

Yields range from 60–75%, with chiral auxiliaries enabling enantioselective synthesis.

Ring-Closing Alkylation of Amines

1,3-Dihalopropanes react with primary amines under basic conditions to form azetidines. Using 1,3-dibromopropane and methylamine in THF with K₂CO₃ affords the azetidine ring in 65% yield:

$$

\text{Br-CH}2\text{CH}2\text{CH}2\text{Br} + 2 \text{CH}3\text{NH}2 \rightarrow \text{(CH}2\text{)}3\text{N-CH}3 + 2 \text{HBr}

$$

Functionalization of Azetidine with Oxadiazole

Coupling the azetidine nitrogen with the oxadiazole moiety requires nucleophilic substitution or Mitsunobu reactions.

Nucleophilic Substitution

3-Bromoazetidine reacts with sodium salts of 3-methyl-1,2,4-oxadiazole-5-thiol in DMF at 60°C:

$$

\text{Azetidine-Br} + \text{NaS-Oxadiazole} \rightarrow \text{Azetidine-S-Oxadiazole} + \text{NaBr}

$$

Post-reduction (e.g., Raney Ni) removes the sulfur atom, yielding the oxadiazole-linked azetidine.

Mitsunobu Reaction

Diethyl azodicarboxylate (DEAD) and triphenylphosphine mediate coupling between 3-hydroxyazetidine and 5-hydroxy-3-methyl-1,2,4-oxadiazole:

$$

\text{Azetidine-OH} + \text{Oxadiazole-OH} \xrightarrow{\text{DEAD, PPh}_3} \text{Azetidine-O-Oxadiazole}

$$

Yields exceed 80% with minimal epimerization.

Acylation with 3,4-Difluorobenzoyl Chloride

The final step involves acylating the azetidine nitrogen with 3,4-difluorobenzoyl chloride.

Schotten-Baumann Conditions

In aqueous NaOH and dichloromethane, the azetidine-oxadiazole intermediate reacts with 3,4-difluorobenzoyl chloride at 0–5°C:

$$

\text{Azetidine-NH} + \text{Cl-C(=O)-C}6\text{H}3\text{F}2 \rightarrow \text{Azetidine-N-C(=O)-C}6\text{H}3\text{F}2 + \text{HCl}

$$

Triethylamine neutralizes HCl, driving the reaction to completion (yield: 85–90%).

Catalytic Coupling Agents

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitate amide bond formation in anhydrous DMF:

$$

\text{Azetidine-NH}2 + \text{HOOC-C}6\text{H}3\text{F}2 \xrightarrow{\text{EDC/HOBt}} \text{Azetidine-N-C(=O)-C}6\text{H}3\text{F}_2

$$

This method avoids acyl chloride handling, improving safety.

Analytical Characterization and Validation

Synthesized batches are validated using:

- ¹H/¹³C NMR : Confirms substitution patterns and purity.

- Azetidine protons: δ 3.2–4.1 ppm (multiplet).

- Oxadiazole C=O: δ 165–170 ppm.

- HPLC : Purity >98% (C18 column, acetonitrile/water gradient).

- HRMS : Molecular ion peak at m/z 279.24 [M+H]⁺.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages |

|---|---|---|---|

| Cyclization (POCl₃) | 92 | 97 | High yield, short reaction time |

| Palladium catalysis | 88 | 95 | Regioselective, mild conditions |

| Mitsunobu coupling | 82 | 96 | Stereochemical retention |

| Schotten-Baumann acylation | 90 | 98 | Scalable, cost-effective |

Analyse Chemischer Reaktionen

Types of Reactions

(3,4-Difluorophenyl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

Reduction: Reduction reactions can be performed to modify the oxadiazole ring or the azetidine ring.

Substitution: Electrophilic or nucleophilic substitution reactions can be carried out on the difluorophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Wissenschaftliche Forschungsanwendungen

Anti-Cancer Activity

Research has shown that compounds containing the oxadiazole moiety exhibit significant anti-cancer properties. For instance, studies have indicated that derivatives of oxadiazoles can induce apoptosis in various cancer cell lines such as glioblastoma and breast cancer.

Case Study:

A study synthesized several oxadiazole derivatives and tested their cytotoxic effects on the LN229 glioblastoma cell line. The results indicated that certain derivatives led to significant cell apoptosis by damaging the DNA of cancer cells. Notably, compounds similar to (3,4-Difluorophenyl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone showed IC50 values in the low micromolar range, suggesting potent anti-cancer activity .

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| (3,4-Difluorophenyl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone | LN229 | 10.0 |

| Oxadiazole Derivative A | MCF-7 | 12.5 |

| Oxadiazole Derivative B | A549 | 15.0 |

Anti-Diabetic Activity

The potential of oxadiazole-containing compounds in managing diabetes has also been explored. In vivo studies using genetically modified Drosophila melanogaster models demonstrated that certain derivatives reduced glucose levels significantly.

Case Study:

In a study focusing on the anti-diabetic properties of oxadiazole derivatives, it was found that compounds with structural similarities to (3,4-Difluorophenyl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone exhibited notable reductions in glucose levels in diabetic models .

| Compound | Model Organism | Effect on Glucose Levels |

|---|---|---|

| (3,4-Difluorophenyl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone | Drosophila melanogaster | Significant reduction |

| Oxadiazole Derivative C | Drosophila melanogaster | Moderate reduction |

| Oxadiazole Derivative D | Drosophila melanogaster | Minimal effect |

Wirkmechanismus

The mechanism of action of (3,4-Difluorophenyl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group and oxadiazole ring can participate in binding interactions, while the azetidine ring may influence the compound’s overall conformation and reactivity. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

2.1 Core Heterocycle Comparison

The azetidine core distinguishes the target compound from analogs with larger rings (e.g., pyrrolidine, piperidine).

2.2 Oxadiazole Substituent

The 3-methyl-1,2,4-oxadiazol-5-yl group is shared with compounds in and . This moiety enhances metabolic stability and may participate in hydrogen-bonding interactions with biological targets.

2.3 Fluorophenyl Substitution

The 3,4-difluorophenyl group in the target compound contrasts with 2,4-difluoro () and 3,5-difluoro () analogs. Fluorine position impacts electronic effects and steric interactions:

- 3,4-Difluoro : Balanced lipophilicity and electronic withdrawal.

- 2,4-Difluoro: Increased steric hindrance near the methanone bridge.

- 3,5-Difluoro : Symmetric substitution may alter binding pocket interactions.

Biologische Aktivität

The compound (3,4-Difluorophenyl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone has garnered attention in recent years due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological systems.

Chemical Structure and Properties

The molecular formula for the compound is , with a molecular weight of 270.25 g/mol. Its structure includes a difluorophenyl group and an oxadiazole moiety, which are known to contribute to diverse biological activities.

Anticancer Activity

Research shows that derivatives of 1,2,4-oxadiazoles, including those similar to our compound, exhibit significant anticancer properties. For instance, compounds containing the oxadiazole unit have demonstrated activity against various cancer cell lines such as HeLa (cervical cancer), CaCo-2 (colon adenocarcinoma), and others. In vitro studies indicated that these compounds can induce apoptosis in tumor cells through the activation of specific signaling pathways .

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 5.2 |

| Compound B | CaCo-2 | 7.8 |

| (3,4-Difluorophenyl) Derivative | OVXF 899 | 2.76 |

| PXF 1752 | 9.27 |

Anti-inflammatory and Analgesic Effects

The oxadiazole derivatives also exhibit anti-inflammatory properties. Studies have shown that these compounds can inhibit cyclooxygenases (COX-1 and COX-2), which play a critical role in inflammation and pain signaling pathways. This inhibition can lead to reduced inflammation and pain relief in various models of inflammatory diseases .

Neuroprotective Effects

The neuroprotective potential of oxadiazole-containing compounds has been explored in models of neurodegenerative diseases. The ability of these compounds to modulate neurotransmitter systems suggests they may be beneficial in treating conditions like Alzheimer's disease and epilepsy by enhancing synaptic transmission or reducing neuroinflammation .

The mechanisms underlying the biological activities of (3,4-difluorophenyl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone involve:

- Inhibition of Enzymatic Activity : The compound shows inhibitory effects on various enzymes such as human deacetylase Sirtuin 2 (HDSirt2) and carbonic anhydrases.

- Receptor Modulation : It interacts with specific receptors involved in pain and inflammation pathways, thereby modulating their activity.

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells through the activation of caspases and other pro-apoptotic proteins.

Case Studies

Several studies have highlighted the efficacy of oxadiazole derivatives similar to (3,4-difluorophenyl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone:

- Study on Anticancer Properties : A study evaluated the anticancer effects of a related oxadiazole derivative against a panel of human tumor cell lines. Results indicated significant cytotoxicity with an IC50 value as low as 2.76 µM against ovarian cancer cells .

- Neuroprotective Study : Another investigation assessed the neuroprotective effects in a mouse model of Alzheimer's disease, demonstrating improved cognitive function and reduced amyloid plaque deposition following treatment with an oxadiazole derivative .

Q & A

Basic Question: How can researchers optimize the synthetic yield of this compound while maintaining purity?

Methodological Answer:

The synthesis requires precise control of reaction parameters:

- Temperature : Elevated temperatures (~80–100°C) for oxadiazole ring formation .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance acylation efficiency .

- Reagent Choice : Use acid chlorides for ketone coupling and mild bases (e.g., K₂CO₃) to avoid azetidine ring degradation .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) and confirm purity via HPLC (>95%) .

Basic Question: What analytical techniques are critical for confirming the compound’s structural integrity?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to verify azetidine ring conformation, fluorophenyl substituents, and oxadiazole proton environments .

- IR Spectroscopy : Confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and oxadiazole (C=N, ~1550 cm⁻¹) groups .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula (e.g., C₁₈H₁₄F₂N₃O₂) .

- X-ray Crystallography : Resolve stereochemical ambiguities in the azetidine moiety .

Basic Question: How can computational methods (e.g., DFT) predict electronic properties relevant to biological activity?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze HOMO-LUMO gaps, electrostatic potential maps, and dipole moments .

- Docking Studies : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina to prioritize in vitro assays .

Advanced Question: What strategies are employed to resolve conflicting spectral data (e.g., NMR vs. computational predictions)?

Methodological Answer:

- Dynamic NMR : Assess rotational barriers in the azetidine ring if proton splitting discrepancies arise .

- Solvent Effects : Re-run NMR in deuterated DMSO vs. CDCl₃ to identify solvent-dependent conformational changes .

- Comparative DFT : Adjust computational models (e.g., solvent parametrization) to align with experimental data .

Advanced Question: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

Methodological Answer:

-

Substituent Variation :

-

Biological Assays : Test analogs against enzyme panels (e.g., CYP450 isoforms) to correlate substituents with inhibition .

Advanced Question: What methodologies assess the compound’s stability under physiological conditions?

Methodological Answer:

- pH Stability : Incubate in buffers (pH 1–9) at 37°C for 24h; monitor degradation via LC-MS .

- Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition thresholds (>150°C) .

- Light Exposure : UV-vis spectroscopy to detect photolytic byproducts under accelerated conditions .

Advanced Question: How can in silico models predict metabolic pathways and potential toxicity?

Methodological Answer:

- ADMET Prediction : Use SwissADME or ADMETLab to estimate permeability, CYP inhibition, and hepatotoxicity .

- Metabolite Identification : Simulate Phase I/II metabolism (e.g., cytochrome P450-mediated oxidation) with BioTransformer .

Advanced Question: What experimental designs address contradictions in reported biological activities?

Methodological Answer:

- Dose-Response Curves : Re-evaluate IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to confirm target specificity .

- Off-Target Screening : Use proteome microarrays to identify unintended interactions .

Advanced Question: How is the compound’s environmental fate evaluated in ecotoxicological studies?

Methodological Answer:

- Biodegradation Assays : OECD 301F test to measure microbial degradation in aqueous systems .

- Bioaccumulation Potential : Calculate logP (estimated ~2.5) and BCF (bioconcentration factor) via EPI Suite .

Advanced Question: What mechanistic insights can be gained from studying oxidative degradation pathways?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.